molecular formula C21H26FNO3 B1249069 Florbetaben F-18 CAS No. 902143-01-5

Florbetaben F-18

Cat. No.: B1249069
CAS No.: 902143-01-5
M. Wt: 358.4 g/mol
InChI Key: NCWZOASIUQVOFA-FWZJPQCDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Florbetaben F-18 involves the radiofluorination of a precursor compound. The process begins with the azeotropic drying of aqueous [18F]fluoride with a potassium carbonate/potassium kryptofix complex. This is followed by the radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at 130°C for 5 minutes. The resulting intermediate is then deprotected with hydrochloric acid at 90°C for 3 minutes .

Industrial Production Methods

Industrial production of this compound typically employs automated radiosynthesizers optimized for producing large batches of PET tracers. Microfluidic radiosynthesizers have also been developed to produce smaller quantities economically, suitable for preclinical and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Florbetaben F-18 undergoes several key reactions during its synthesis:

Common Reagents and Conditions

    Potassium carbonate/potassium kryptofix complex: Used for azeotropic drying of [18F]fluoride.

    Dimethyl sulfoxide (DMSO): Solvent for the radiofluorination reaction.

    Hydrochloric acid (HCl): Used for deprotection of the intermediate

Major Products

The major product of these reactions is this compound, a fluorine-18 labeled stilbene derivative used for PET imaging .

Mechanism of Action

Florbetaben F-18 binds to β-amyloid plaques in the brain. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of amyloid plaque density. This binding is highly selective for β-amyloid over other proteins, making it a valuable tool for diagnosing Alzheimer’s disease .

Comparison with Similar Compounds

Florbetaben F-18 is similar to other fluorine-18 labeled PET tracers used for amyloid imaging, such as Florbetapir F-18 and Flutemetamol F-18. These compounds also bind to β-amyloid plaques and are used in the diagnosis of Alzheimer’s disease. this compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical and research settings .

List of Similar Compounds

This compound’s unique properties and applications make it a valuable tool in the diagnosis and study of Alzheimer’s disease and other cognitive impairments.

Properties

Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner.

CAS No.

902143-01-5

Molecular Formula

C21H26FNO3

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline

InChI

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1

InChI Key

NCWZOASIUQVOFA-FWZJPQCDSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F]

SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

902143-01-5

Synonyms

18F-BAY94-9172
18F-florbetaben
4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene
BAY 94-9172
BAY94 9172
BAY94-9172
florbetaben

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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